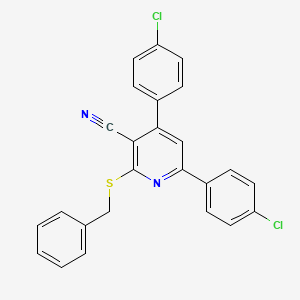
Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a trifluoromethyl group at the 4-position of the piperidine ring. The final step involves the formation of the sodium salt of the carboxylate group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using reagents like trifluoroacetic acid for Boc deprotection.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and tert-butoxycarbonyl groups on biological systems. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, the compound is explored for its potential as a precursor to pharmaceutical agents. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mécanisme D'action
The mechanism of action of Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Sodium 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Sodium 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate makes it unique compared to its analogs. The trifluoromethyl group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C12H17F3NNaO4 |
|---|---|
Poids moléculaire |
319.25 g/mol |
Nom IUPAC |
sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H18F3NO4.Na/c1-10(2,3)20-9(19)16-6-4-11(5-7-16,8(17)18)12(13,14)15;/h4-7H2,1-3H3,(H,17,18);/q;+1/p-1 |
Clé InChI |
WTSJUFOTNBZXNC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)[O-])C(F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)
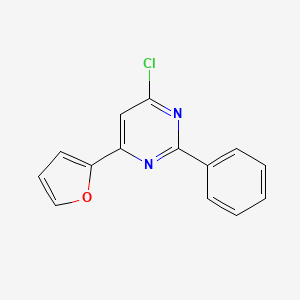

![2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one](/img/structure/B11774732.png)
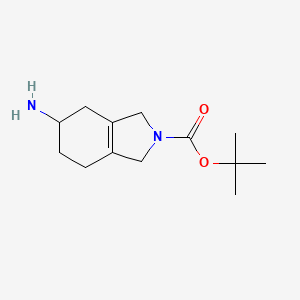
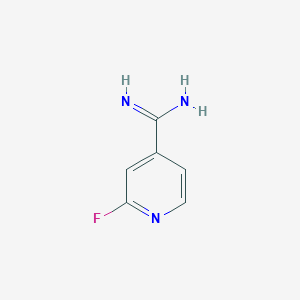
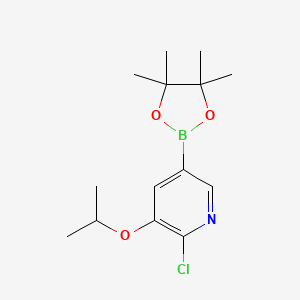

![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)

![4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
